Lysergamide
描述
属性
IUPAC Name |
(6aR,9R)-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-5,7,10,14,18H,6,8H2,1H3,(H2,17,20)/t10-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENAHGKEFJLNJB-QMTHXVAHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C=C2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20893673 | |
| Record name | (+)-Lysergamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
478-94-4 | |
| Record name | Lysergic acid amide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478-94-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lysergamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000478944 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-Lysergamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20893673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10-didehydro-6-methylergoline-8β-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.841 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LYSERGAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/073830XH10 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
准备方法
Arthur Stoll’s Fermentation Process
The biotechnological synthesis of lysergamide traces its origins to Arthur Stoll’s pioneering work in 1918, which revolutionized the isolation of ergot alkaloids from Claviceps purpurea cultures. Stoll’s method involved fermenting triticale (a wheat-rye hybrid) inoculated with Claviceps strains under controlled aerobic conditions. The resulting ergotamine tartrate was purified via sequential solvent extraction and crystallizations, yielding a platform for subsequent hydrolysis to lysergic acid. Modern iterations of this process optimize fermentation parameters—pH (4.5–7.0), temperature (20–40°C), and aeration rates—to achieve annual production scales of 10–15 metric tons.
Hydrolysis of Ergot Alkaloids
This compound is accessible through the hydrolysis of ergopeptine alkaloids (e.g., ergotamine, ergocristine). In Stoll’s protocol, ergotamine tartrate is treated with aqueous ammonia or potassium hydroxide, cleaving the peptide moiety to yield lysergic acid. Subsequent amidation with ammonia under reflux conditions furnishes this compound. Patent US3201326A details a refinement wherein Claviceps mycelium, suspended in phosphate buffer (pH 5.2), directly converts this compound precursors into lysergic acid via enzymatic deamidation. This approach achieves transformation efficiencies exceeding 80%, with final isolation involving n-butanol extraction and crystallization from ammonium hydroxide.
Synthetic Preparation Methods
Kornfeld’s Total Synthesis
The first total synthesis of lysergic acid, reported by Kornfeld in 1956, laid the groundwork for synthetic this compound production. Starting from 4-cyano-2-methylquinoline, Kornfeld’s 22-step sequence established the ergoline tetracyclic framework through aldol condensations and stereoselective reductions. A pivotal step involved the Darzens reaction of ketone 5 to generate unsaturated aldehyde 22 , which underwent cyclization to form the D ring. Despite its academic significance, the route’s complexity (nine steps yielding <5% overall) limited industrial adoption.
Woodward’s Enantioselective Approach
R.B. Woodward’s 1954 synthesis addressed stereochemical challenges via a tricyclic ketone intermediate (R)-31 , derived from 5-bromoisatin and methyl 6-methylnicotinate. Key innovations included aryne cyclization to construct the indole nucleus and sodium amide-mediated ring closure, achieving 36% yield for the critical tetracyclic intermediate. Woodward’s method enabled gram-scale production of optically pure lysergic acid, which was subsequently converted to this compound via amidation.
Rebek’s Tryptophan-Based Synthesis
Julius Rebek’s 1980s work exploited tryptophan 42 as a chiral starting material, circumventing the need for resolution steps. Tryptophan was acetylated and cyclized to tricyclic ketone 44 , which underwent spiro-lactonization and Henessian ring expansion to form pentacyclic lactone 49 . Dehydration and esterification yielded lysergic acid ester 51 , with final amidation producing this compound in 12 steps and 8% overall yield. This route’s reliance on biomass-derived tryptophan enhances sustainability compared to petrochemical alternatives.
Microbiological Conversion Processes
Claviceps purpurea Enzymatic Action
Patent US3201326A discloses a microbiological this compound synthesis leveraging Claviceps purpurea’s native enzymes. This compound or isothis compound, dissolved in dimethylformamide, is incubated with Claviceps mycelium in phosphate buffer (pH 5.0–5.5) at 37°C for 1–8 days. The enzymatic deamidation proceeds via amidase activity, with lysergic acid extracted using n-butanol and crystallized as the monohydrate (m.p. 224°C, [α]D +37.4°). This method achieves 85–95% conversion efficiency, making it viable for industrial-scale production.
Modern Innovations and Prodrug Synthesis
1-Acyl Substituted Lysergamides
Recent advancements focus on 1-acyl derivatives (e.g., 1P-LSD, 1CP-LSD) designed as prodrugs hydrolyzing to LSD in vivo. Synthesis involves acylating LSD’s indole nitrogen with reagents like cyclopropanoyl chloride, followed by purification via HPLC. In vitro studies confirm serum esterase-mediated conversion to LSD, with 1CP-LSD exhibiting an ED50 of 430.0 nmol/kg in murine head-twitch response assays. These derivatives circumvent legal restrictions while retaining psychoactive efficacy, driving their proliferation in research chemical markets.
Analytical and Quality Control Methods
Characterization of lysergamides demands multimodal analytics:
- GC-MS : Identifies degradation products (e.g., lumi-LSD) via electron ionization fragmentation.
- NMR Spectroscopy : ¹H and ¹³C NMR verify regiochemistry, notably distinguishing 1-acyl isomers.
- HPLC-UV : Quantifies purity using C18 columns and acetonitrile/ammonium formate gradients.
- X-ray Crystallography : Resolves absolute configuration, as applied to lysergic acid monohydrate.
| Method | Target Analysis | Key Parameters |
|---|---|---|
| GC-MS | Degradation products | EI at 70 eV, m/z 323.2 (LSD) |
| NMR | Regioisomer differentiation | δ 6.2 ppm (C-2 proton) |
| HPLC-UV | Purity assessment | λ = 254 nm, retention time 8.2 min |
化学反应分析
反应类型
d-麦角酸酰胺会发生各种化学反应,包括:
氧化: 它可以被氧化生成麦角酸。
还原: 还原反应可以将其转化为二氢麦角酸酰胺。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂等还原剂。
取代: 各种胺可用于取代反应.
主要产品
氧化: 麦角酸。
还原: 二氢麦角酸酰胺。
取代: 各种麦角酸酰胺衍生物.
科学研究应用
Psychiatric Treatment
Lysergamides have been investigated for their potential therapeutic applications in treating various psychiatric disorders:
- Depression and Anxiety : Studies suggest that LSD and its analogs may help alleviate symptoms of depression and anxiety through their effects on serotonin receptors. A population survey indicated a growing interest in psychedelics for mental health treatment .
- Post-Traumatic Stress Disorder (PTSD) : Research indicates that psychedelics can facilitate emotional processing and reduce avoidance behaviors in PTSD patients .
Substance Use Disorders
Lysergamides are being explored as adjuncts in the treatment of substance use disorders. Their ability to alter perception and cognition may assist individuals in confronting underlying issues associated with addiction .
Receptor Interactions
Lysergamides interact with various serotonin receptors, primarily 5-HT1A and 5-HT2A. The activation of these receptors is crucial for understanding the compounds' psychoactive effects:
- 5-HT2A Receptor : This receptor is central to the hallucinogenic effects of lysergamides. Research shows that compounds like LSM-775 exhibit nonselective agonism at this receptor, contributing to their psychoactive properties .
- 5-HT1A Receptor : Interestingly, LSM-775's activation of this receptor may mask its ability to induce certain hallucinogenic effects, indicating a complex interplay between different serotonin receptors .
Biotransformation Studies
Recent studies have demonstrated that several lysergamides serve as prodrugs for LSD. For instance, ALD-52 and 1P-LSD are rapidly converted to LSD upon administration, which may explain their similar behavioral effects observed in animal models .
Case Study 1: Intoxication from Hawaiian Baby Woodrose Seeds
A documented case highlighted the risks associated with natural sources of lysergamides. Two individuals experienced severe intoxication after ingesting seeds from Argyreia nervosa (Hawaiian Baby Woodrose), resulting in one fatality due to a fall. This case underscores the potential dangers of uncontrolled substance use involving lysergamide-containing plants .
Case Study 2: Clinical Trials on Psychedelic Therapy
Clinical trials investigating the efficacy of LSD-assisted psychotherapy for anxiety related to terminal illness have shown promising results. Participants reported significant reductions in anxiety levels and increased quality of life following treatment sessions involving controlled doses of LSD .
Comparative Data Table
| Compound | Primary Action | Therapeutic Potential | Notable Findings |
|---|---|---|---|
| Lysergic Acid Diethylamide (LSD) | 5-HT2A agonist | Depression, PTSD | Significant reduction in anxiety in clinical trials |
| 1P-LSD | Prodrug for LSD | Depression, Anxiety | Rapid conversion to LSD in vivo |
| ALD-52 | Prodrug for LSD | Substance Use Disorders | Similar effects to LSD observed |
| LSM-775 | Nonselective serotonin agonist | Limited hallucinogenic effects | Activation of 5-HT1A may mask hallucinogenic response |
作用机制
d-Lysergic acid amide exerts its effects primarily through its interaction with serotonin receptors in the brain. It acts as an agonist at the 5-HT2A receptor, leading to altered perception, mood, and cognition. The compound also interacts with dopamine and adrenergic receptors, contributing to its psychoactive effects .
相似化合物的比较
Comparison with Similar Lysergamide Compounds
This compound derivatives share the ergoline backbone but differ in substituents, leading to variations in potency, duration, receptor affinity, and subjective effects. Below is a detailed comparison:
Structural and Pharmacological Comparisons
Key Research Findings
- Potency and Safety: LSD remains the most potent this compound, with doses as low as 0.1 mg inducing profound effects. Novel derivatives like LSZ and ETH-LAD exhibit higher receptor binding affinity but similar safety profiles, lacking significant cardiotoxicity or neurotoxicity in preclinical studies .
- Metabolism : Prodrugs (e.g., 1P-LSD, 1cP-LSD) are enzymatically converted to LSD in vivo, explaining their overlapping effects .
- Subjective Effects : ETH-LAD and PRO-LAD emphasize sensory distortion (e.g., chromatic intensification), while LSZ favors introspective and emotional depth .
- Therapeutic Potential: Population surveys note that lysergamides are understudied compared to psilocybin or ayahuasca, but their high potency and long duration make them candidates for controlled psychiatric applications .
Clinical and Adverse Effects
- Vasoconstriction: Case reports link this compound use (e.g., LSD analogs) to reversible arterial stenosis, likely via 5-HT₂B-mediated vascular effects .
- Psychosocial Risks : Chronic use correlates with impulse control disorders (e.g., gambling, hypersexuality), though causality remains debated .
Legal and Regulatory Status
LSD is globally prohibited under Schedule I of the UN Convention on Psychotropic Substances (1971). Novel lysergamides (e.g., 1P-LSD, ETH-LAD) often exist in legal grey areas, marketed as "research chemicals" until specific analog laws are enacted .
生物活性
Lysergamides, particularly derivatives of lysergic acid diethylamide (LSD), have garnered attention for their complex biological activities, primarily through interactions with serotonin receptors. This article focuses on the pharmacological properties and biological activity of various lysergamides, including their mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Overview of Lysergamides
Lysergamides are a class of compounds that include LSD and its analogs. They are known for their psychoactive properties, often acting as agonists at serotonin receptors, particularly the 5-HT2A receptor, which is implicated in the hallucinogenic effects of these substances.
- Serotonin Receptor Interaction :
-
Metabolism and Pharmacokinetics :
- Research has shown that lysergamides undergo extensive metabolic transformations. For instance, 1P-AL-LAD, a novel lysergamide, is metabolized to AL-LAD as its primary metabolite, suggesting it may function as a prodrug . The study identified 14 metabolites formed through various metabolic pathways including hydroxylation and N-dealkylation.
1. Head Twitch Response (HTR) Studies
HTR studies in rodents serve as a behavioral proxy for human hallucinogenic effects. In these studies:
- 1P-AL-LAD : Induced a dose-dependent increase in HTR counts with an effective dose (ED50) of 491 nmol/kg, indicating significant psychoactive properties similar to LSD .
- LSM-775 : Exhibited nonselective agonist activity at both 5-HT1A and 5-HT2A receptors but required prior blockade of 5-HT1A receptors to produce HTRs, suggesting that its effects may be masked by simultaneous receptor activation .
| Compound | ED50 (nmol/kg) | Primary Metabolite | Key Findings |
|---|---|---|---|
| 1P-AL-LAD | 491 | AL-LAD | Strong HTR response; behaves as a prodrug |
| LSM-775 | Not specified | Not specified | Requires 5-HT1A blockade for HTR induction |
| ECPLA | Not specified | Not specified | High affinity for serotonin receptors |
2. Population Survey Data
A study evaluating the therapeutic potential of psychedelics found that while classic this compound use (e.g., LSD) was prevalent among respondents, novel lysergamides were less commonly reported. However, those who had used novel lysergamides demonstrated varied psychological outcomes that warrant further investigation into their therapeutic applications .
Implications for Therapeutic Use
The growing body of evidence suggests that lysergamides may hold therapeutic potential beyond their recreational use. Their interaction with serotonin receptors indicates possible applications in treating mental health disorders such as depression and anxiety. The safety profiles and efficacy of these compounds in clinical settings remain areas for future research.
常见问题
Q. What are the key structural characteristics of lysergamides that influence their pharmacological activity?
Methodological Answer: To analyze structural determinants, employ techniques like nuclear magnetic resonance (NMR) for stereochemical analysis and mass spectrometry for molecular weight validation. Compare structural motifs (e.g., alkyl side chains, indole ring substitutions) across analogs to correlate with receptor affinity data from radioligand binding assays .
Q. What safety protocols are essential when handling lysergamides in laboratory settings?
Methodological Answer: Implement fume hoods for aerosol containment, use personal protective equipment (PPE) with chemical-resistant gloves, and establish emergency response plans for accidental exposure. Reference safety data sheets (SDS) and consult toxicological studies on acute exposure thresholds .
Q. How can researchers optimize synthetic routes for novel lysergamide derivatives?
Methodological Answer: Systematically vary reaction parameters (temperature, catalysts) and monitor purity via high-performance liquid chromatography (HPLC). Compare yields and byproducts with existing literature to identify scalable, reproducible methods .
Q. What in vitro models are most suitable for preliminary screening of this compound bioactivity?
Methodological Answer: Use HEK-293 cells expressing serotonin (5-HT2A) receptors for binding assays. Pair with functional assays (e.g., calcium flux) to assess agonism/antagonism. Validate findings against known ligands like LSD-25 to establish baseline activity .
Advanced Research Questions
Q. How should researchers address contradictory findings in this compound receptor binding assays across studies?
Methodological Answer: Conduct meta-analyses to identify methodological discrepancies (e.g., buffer composition, radioligand concentrations). Replicate experiments under standardized conditions and apply statistical tools (e.g., Bland-Altman plots) to quantify variability .
Q. What computational approaches are effective in predicting this compound interactions with neural receptors?
Methodological Answer: Use molecular docking (AutoDock Vina) to model ligand-receptor binding and molecular dynamics (MD) simulations (GROMACS) to assess stability. Validate predictions with mutagenesis studies targeting key receptor residues .
Q. What methodological challenges arise in pharmacokinetic studies of lysergamides, and how can they be mitigated?
Methodological Answer: Address low bioavailability via microdosing protocols paired with ultrasensitive LC-MS/MS detection. Use deuterated analogs as internal standards to improve quantification accuracy in biological matrices .
Q. How can experimental designs be structured to investigate structure-activity relationships (SAR) in this compound derivatives?
Methodological Answer: Design a systematic matrix of analogs with incremental structural modifications. Employ multivariate analysis (e.g., PCA) to isolate critical functional groups. Include positive/negative controls (e.g., LSD-25, inactive analogs) to validate assay sensitivity .
Q. What validation strategies are critical when developing new analytical methods for this compound quantification?
Methodological Answer: Follow ICH guidelines for method validation: assess linearity (R² > 0.99), precision (CV < 5%), and recovery rates (85–115%). Perform cross-laboratory reproducibility tests and compare with established methods (e.g., GC-MS) .
Q. How can researchers reconcile discrepancies between behavioral outcomes and neurochemical data in this compound studies?
Methodological Answer: Integrate multimodal approaches: pair behavioral assays (e.g., head-twitch response in rodents) with in vivo microdialysis to measure neurotransmitter release. Use longitudinal designs to track temporal correlations between neurochemical changes and observed behaviors .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
